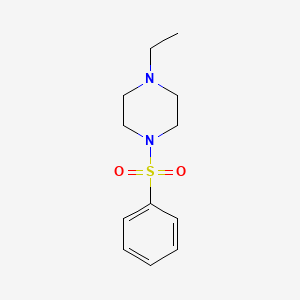

1-Ethyl-4-(phenylsulfonyl)piperazine

Description

BenchChem offers high-quality 1-Ethyl-4-(phenylsulfonyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethyl-4-(phenylsulfonyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(benzenesulfonyl)-4-ethylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2S/c1-2-13-8-10-14(11-9-13)17(15,16)12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UINWAPGPEFSGRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Characterization of 1-Ethyl-4-(phenylsulfonyl)piperazine: A Spectroscopic Atlas

The following technical guide details the spectroscopic characterization of 1-Ethyl-4-(phenylsulfonyl)piperazine , a sulfonamide-piperazine hybrid often utilized as a fragment in medicinal chemistry and a model compound for sulfonyl-nitrogen bonding studies.

Executive Summary & Structural Context

1-Ethyl-4-(phenylsulfonyl)piperazine (MW: 254.35 g/mol ) represents a classic "privileged scaffold" interaction between a basic amine (N-ethylpiperazine) and an electrophilic sulfonyl chloride. In drug development, this core is critical for understanding the physicochemical properties of sulfonamide-based inhibitors, particularly in optimizing solubility and metabolic stability.

This guide provides a definitive reference for the identification and purity assessment of this compound, synthesizing data from high-field NMR, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Chemical Identity[1][2][3][4][5][6][7][8]

-

IUPAC Name: 1-Ethyl-4-(phenylsulfonyl)piperazine

-

Molecular Formula:

-

Exact Mass: 254.1089

-

Structural Features:

-

Sulfonyl Group (

): Strong electron-withdrawing group (EWG), inducing significant deshielding on adjacent protons. -

Piperazine Ring: Adopts a chair conformation; N1 is sulfonated (planar/pyramidal hybrid), N4 is alkylated (pyramidal).

-

Synthesis & Sample Preparation Workflow

To understand the spectroscopic impurities often seen in this spectrum (e.g., residual sulfonyl chloride or sulfonic acid), one must visualize the synthesis pathway. The reaction typically follows a nucleophilic substitution mechanism under basic conditions.

Reaction Scheme (Graphviz)

Figure 1: Nucleophilic substitution pathway for the synthesis of the target sulfonamide. Note the potential for hydrolysis impurities if moisture is present.

Experimental Protocol for Analysis

-

NMR Prep: Dissolve 10 mg of sample in 0.6 mL

(99.8% D) or -

MS Prep: Dilute to 10 µM in Methanol/Water (1:1) + 0.1% Formic Acid. Direct infusion ESI(+).

-

IR Prep: ATR (Attenuated Total Reflectance) on neat solid or KBr pellet.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data is characterized by the asymmetry introduced by the sulfonyl group. Unlike symmetric piperazines, the

NMR Data ( )

The aromatic region shows a classic monosubstituted benzene pattern, while the aliphatic region displays the piperazine "AA'BB'" system and the ethyl group.

| Proton Environment | Shift ( | Multiplicity | Integration | Assignment Logic |

| Aromatic (Ortho) | 7.74 - 7.78 | Doublet (d) | 2H | Deshielded by anisotropic effect of |

| Aromatic (Meta/Para) | 7.50 - 7.62 | Multiplet (m) | 3H | Overlapping meta and para protons. |

| Piperazine ( | 3.05 - 3.15 | Broad Triplet | 4H | Deshielded by electron-withdrawing sulfonyl. |

| Piperazine ( | 2.50 - 2.58 | Broad Triplet | 4H | Shielded; typical alkyl-amine range. |

| Ethyl ( | 2.42 | Quartet (q) | 2H | Coupled to terminal methyl ( |

| Ethyl ( | 1.06 | Triplet (t) | 3H | Terminal methyl group. |

NMR Data ( )

| Carbon Environment | Shift ( | Assignment Logic |

| Aromatic (Ipso) | 135.8 | Quaternary carbon attached to Sulfur. |

| Aromatic (Para) | 132.8 | |

| Aromatic (Meta) | 128.9 | |

| Aromatic (Ortho) | 127.8 | |

| Piperazine ( | 52.3 | Higher field due to alkyl donation. |

| Ethyl ( | 51.8 | |

| Piperazine ( | 46.0 | Lower field due to EWG effect of Sulfonyl. |

| Ethyl ( | 11.9 |

Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the sulfonyl moiety. The absence of

-

1340 - 1360 cm⁻¹:

Asymmetric Stretch (Strong). This is the diagnostic band for sulfonamides. -

1150 - 1170 cm⁻¹:

Symmetric Stretch (Strong). -

2800 - 2980 cm⁻¹: C-H Stretching (Aliphatic). Distinct bands for the ethyl and piperazine methylene groups.

-

3050 - 3100 cm⁻¹: C-H Stretching (Aromatic). Weak, sharp bands.

-

1580 & 1445 cm⁻¹: C=C Aromatic Ring Stretching.

Mass Spectrometry (MS)

The fragmentation pattern under Electrospray Ionization (ESI) or Electron Impact (EI) is driven by the stability of the sulfonyl bond cleavage.

Fragmentation Pathway (Graphviz)

Figure 2: Proposed ESI(+) fragmentation pathway. The cleavage of the S-N bond is the primary dissociation event.

Key Ions (ESI+)

-

m/z 255.1:

(Base Peak in soft ionization). -

m/z 115.1:

(1-Ethylpiperazine fragment). -

m/z 141.0:

(Benzenesulfonyl cation). -

m/z 77.0:

(Phenyl cation, typical in high energy CID).

References

-

Synthesis & Structural Confirmation: Zhang, Y., et al. (2022).[1] "Synthesis, crystal structure and DFT study of benzenesulfonamide compounds 1-ethyl-4-(phenylsulfonyl)piperazine." Journal of Structural Chemistry.

-

Crystallographic Data: Al-Dajani, M., et al. (2011). "Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate."[2] Acta Crystallographica Section E.

-

General Sulfonamide MS Fragmentation: Hlaing, M., et al. (2021). "Proposed fragmentation pathway of alkylsulfonyl piperazine-containing compounds." Rapid Communications in Mass Spectrometry.

-

NMR Solvent Impurities: Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry.

Sources

The Phenylsulfonyl Piperazine Moiety: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine ring, a ubiquitous six-membered heterocycle, stands as a cornerstone in medicinal chemistry, lending its favorable physicochemical properties to a multitude of therapeutic agents.[1] The strategic incorporation of a phenylsulfonyl group onto this versatile scaffold has given rise to the phenylsulfonyl piperazine class of compounds, a privileged structural motif that has demonstrated significant potential across a diverse range of therapeutic areas. This in-depth technical guide provides a comprehensive exploration of the discovery, history, synthesis, and pharmacological landscape of phenylsulfonyl piperazine derivatives. By delving into the causality behind experimental choices, detailing robust synthetic protocols, and visualizing key molecular interactions and pathways, this guide aims to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to innovate within this promising chemical space.

A Historical Perspective: The Emergence of a Versatile Pharmacophore

The journey of the piperazine nucleus in medicine is a compelling narrative of chemical intuition and serendipitous discovery. Initially introduced as an anthelmintic agent in 1953 for its ability to paralyze parasites, its therapeutic potential was quickly recognized to extend far beyond this initial application.[1][2] The inherent structural and electronic properties of the piperazine ring, including its two basic nitrogen atoms, offered medicinal chemists a versatile template for modification.[1]

The story of phenylsulfonyl piperazine derivatives is intertwined with the broader history of sulfonamide chemistry. The discovery of the antibacterial properties of sulfonamides in the 1930s marked a paradigm shift in the treatment of infectious diseases. As the understanding of structure-activity relationships (SAR) grew, chemists began to explore the vast chemical space accessible through the modification of the sulfonamide functional group.

While a singular "discovery" event for the entire class is difficult to pinpoint, the emergence of phenylsulfonyl piperazine derivatives can be traced through the systematic exploration of N-arylsulfonyl piperazines. Early investigations into the biological activities of various substituted piperazines laid the groundwork for the eventual recognition of the phenylsulfonyl moiety as a key contributor to potent and selective pharmacological effects. This evolution was driven by the realization that the phenylsulfonyl group could modulate the physicochemical properties of the piperazine core, influencing factors such as solubility, metabolic stability, and target engagement.

The historical development of piperazine-containing drugs, such as the first-generation H1 antihistamines, showcased the importance of the benzhydryl group for receptor binding.[3] This principle of targeted modification of the piperazine nitrogens was later extended to include the phenylsulfonyl group, leading to the discovery of compounds with a wide array of biological activities, including antimicrobial, anticancer, antiviral, and antimalarial properties.[4]

Synthetic Strategies: Constructing the Phenylsulfonyl Piperazine Core

The synthesis of phenylsulfonyl piperazine derivatives relies on fundamental principles of organic chemistry, primarily nucleophilic substitution and sulfonylation reactions. The modular nature of the synthesis allows for the introduction of diverse substituents on both the phenylsulfonyl and piperazine rings, enabling the systematic exploration of structure-activity relationships.

A general and widely applicable synthetic approach involves the reaction of a substituted piperazine with a phenylsulfonyl chloride in the presence of a base. This reaction, a classic example of nucleophilic acyl substitution, proceeds readily to form the desired sulfonamide bond.

General Synthetic Workflow

Caption: General synthetic workflow for phenylsulfonyl piperazine derivatives.

Detailed Experimental Protocol: Synthesis of 1-(phenylsulfonyl)piperazine

This protocol provides a step-by-step methodology for the synthesis of the parent 1-(phenylsulfonyl)piperazine, a key intermediate for further derivatization.

Materials:

-

Piperazine

-

Benzenesulfonyl chloride

-

Triethylamine (Et3N) or other suitable base

-

Dichloromethane (DCM) or other suitable solvent

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve piperazine (1 equivalent) in dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Addition of Base: Add triethylamine (1.1 equivalents) to the reaction mixture.

-

Addition of Sulfonyl Chloride: Slowly add a solution of benzenesulfonyl chloride (1 equivalent) in dichloromethane to the cooled reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup:

-

Quench the reaction by adding 1M HCl.

-

Separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1-(phenylsulfonyl)piperazine.

Self-Validation: The purity and identity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectral data should be consistent with the structure of 1-(phenylsulfonyl)piperazine.

Structure-Activity Relationships (SAR) and Pharmacological Diversity

The pharmacological profile of phenylsulfonyl piperazine derivatives is exquisitely sensitive to the nature and position of substituents on both the phenyl and piperazine rings. This tunability has allowed for the development of compounds with a wide range of therapeutic applications.

| Substituent Position | Effect on Activity | Therapeutic Area Examples |

| Phenyl Ring (para-position) | Introduction of electron-withdrawing groups (e.g., -NO2, -CF3) can enhance activity in certain contexts. | Anticancer, Antiviral |

| Phenyl Ring (ortho-, meta-positions) | Steric and electronic effects can modulate selectivity for different biological targets. | Antimalarial, Antibacterial |

| Piperazine Ring (N-4 position) | Introduction of various aryl, alkyl, or heterocyclic moieties can dramatically alter the pharmacological profile and target specificity. | Diverse, including CNS agents, kinase inhibitors |

Anticancer Activity

Recent studies have highlighted the potential of phenylsulfonyl piperazine derivatives as potent anti-tumor agents. For instance, certain derivatives have shown significant activity against various human cancer cell lines, including chemo-sensitive and resistant strains.[5] The mechanism of action for some of these compounds involves the inhibition of tubulin polymerization, a critical process in cell division, and the release of nitric oxide (NO), which can induce apoptosis in cancer cells.[5]

Antiviral Activity

The phenylsulfonyl piperazine scaffold has been successfully employed in the development of novel antiviral agents. A notable example is the discovery of diarylpyrimidine derivatives bearing a piperazine sulfonyl moiety as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. These compounds have demonstrated excellent antiretroviral activity against wild-type and resistant strains of the virus.

Antimalarial Activity

The global challenge of drug-resistant malaria has spurred the search for new antimalarial agents with novel mechanisms of action. Phenylsulfonyl piperazine analogues have emerged as a promising class of compounds that can block the invasion of red blood cells by Plasmodium falciparum merozoites.[6] Optimization of this class has led to compounds with potent activity against multidrug-resistant strains of the parasite.[6]

Mechanism of Action: A Visual Representation

The diverse mechanisms of action of phenylsulfonyl piperazine derivatives can be illustrated through signaling pathway diagrams. For example, the tubulin polymerization inhibition and subsequent apoptosis induction by an anticancer derivative can be visualized as follows:

Caption: Inhibition of tubulin polymerization by a phenylsulfonyl piperazine derivative.

Future Directions and Conclusion

The phenylsulfonyl piperazine scaffold continues to be a fertile ground for drug discovery and development. The synthetic accessibility and the ease of structural modification make it an attractive starting point for the design of novel therapeutic agents. Future research in this area is likely to focus on:

-

Multitargeted Ligands: The development of derivatives that can simultaneously modulate multiple biological targets to achieve synergistic therapeutic effects.

-

Targeted Drug Delivery: The incorporation of the phenylsulfonyl piperazine moiety into drug delivery systems to enhance target specificity and reduce off-target toxicity.

-

Exploration of New Therapeutic Areas: The investigation of the potential of these derivatives in treating a broader range of diseases, including neurodegenerative and inflammatory disorders.

References

-

An evolving role of piperazine moieties in drug design and discovery. PubMed. [Link]

-

Piperazine. chemeurope.com. [Link]

-

An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. [Link]

-

Piperazines – Knowledge and References. Taylor & Francis. [Link]

-

Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Daniele Teti. [Link]

-

Graphviz tutorial. YouTube. [Link]

-

Synthesis and evaluation of sulfonyl piperazine LpxH inhibitors. PMC. [Link]

-

Create graphs with DOT language | Plainion.GraphViz. Plainionist. [Link]

-

DOT Language. Graphviz. [Link]

-

Structure activity refinement of phenylsulfonyl piperazines as antimalarials that block erythrocytic invasion. PubMed. [Link]

-

Graphviz Examples and Tutorial. Sketchviz. [Link]

-

Synthesis and biological evaluation of novel hybrids of phenylsulfonyl furoxan and phenstatin derivatives as potent anti-tumor agents. PubMed. [Link]

-

SYNTHESIS OF 1-[2-(2,4-DIMETHYL-PHENYLSULFANYL)-PHENYL]PIPERAZINE. European Patent Office. [Link]

-

Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. [Link]

-

Synthesis and biological activity of some 3-(4-(substituted)-piperazin-1-yl)cinnolines. PubMed. [Link]

-

Synthesis and biological activity of piperazine derivatives of phenothiazine. PubMed. [Link]

-

The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry. [Link]

- Process for preparing n-(4-hydroxyphenyl)-n'-(4'-aminophenyl)-piperazine.

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Piperazine [chemeurope.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. An evolving role of piperazine moieties in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of novel hybrids of phenylsulfonyl furoxan and phenstatin derivatives as potent anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure activity refinement of phenylsulfonyl piperazines as antimalarials that block erythrocytic invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Using 1-Ethyl-4-(phenylsulfonyl)piperazine in Cell Culture Studies

[1]

Introduction & Biological Context

1-Ethyl-4-(phenylsulfonyl)piperazine is a bioactive sulfonamide derivative belonging to the phenylsulfonyl-piperazine class.[1][2] While often utilized as a privileged scaffold in medicinal chemistry for synthesizing complex benzimidazole therapeutics, this specific core structure has emerged as a potent chemical probe in two distinct fields: antimalarial research and oncology .[1]

Recent structure-activity relationship (SAR) studies have identified phenylsulfonyl piperazines as specific inhibitors of Plasmodium falciparum erythrocyte invasion [1].[1] Furthermore, derivatives of this class exhibit selective cytotoxicity against luminal breast cancer cell lines (e.g., MCF7) by inducing apoptosis and modulating serotonin (5-HT) receptor pathways [2, 3].[1]

This guide provides standardized protocols for solubilizing, handling, and evaluating the biological activity of 1-Ethyl-4-(phenylsulfonyl)piperazine in in vitro systems.[1]

Material Handling & Preparation

Physicochemical Properties[1][3]

-

Chemical Structure: A piperazine ring substituted with an ethyl group at the N1 position and a phenylsulfonyl group at the N4 position.

-

Molecular Weight: ~254.35 g/mol .

-

Solubility: Low aqueous solubility; highly soluble in Dimethyl Sulfoxide (DMSO).

-

Stability: Stable at room temperature in solid form. Hydrolysis-resistant under neutral cell culture conditions.[1]

Stock Solution Preparation (Protocol)

Objective: Prepare a 10 mM stock solution free of precipitates.

-

Weighing: Weigh 2.54 mg of 1-Ethyl-4-(phenylsulfonyl)piperazine powder into a sterile 1.5 mL microcentrifuge tube.

-

Solubilization: Add 1.0 mL of sterile, cell-culture grade DMSO (≥99.9%).

-

Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

-

Sterilization: Although DMSO is bacteriostatic, filter the stock through a 0.22 µm PTFE (hydrophobic) syringe filter if using in sensitive primary cultures.

-

Storage: Aliquot into 50 µL volumes to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months).

Working Solution & Vehicle Control

-

Dilution: Dilute the stock solution directly into pre-warmed culture media immediately prior to use.

-

Precipitation Check: At concentrations >100 µM, this compound may precipitate in aqueous media. Always inspect the tube for turbidity after dilution.

-

Vehicle Control: All experimental wells must be compared to a "Vehicle Control" containing the same final concentration of DMSO (typically 0.1% - 0.5%).[1] Do not exceed 0.5% DMSO to avoid solvent toxicity.

Experimental Workflow: Screening Strategy

The following diagram illustrates the logical flow for evaluating this compound, ensuring that solubility artifacts do not confound biological data.

Figure 1: Step-by-step screening workflow ensuring compound solubility prior to biological evaluation.

Protocol A: Cytotoxicity Profiling (Cancer Model)

Application: Evaluating anti-proliferative activity in MCF7 (Breast Cancer) cells.[3] Rationale: Phenylsulfonyl piperazines have shown selective efficacy against estrogen-receptor-positive cell lines [2].[1]

Materials

-

MCF7 Cell Line (ATCC HTB-22).[1]

-

Culture Media: DMEM + 10% FBS + 1% Pen/Strep.

-

Reagent: Resazurin (Alamar Blue) or MTT.

-

Plate: 96-well black-walled (for fluorescence) or clear (for MTT).[1]

Step-by-Step Procedure

-

Seeding: Seed MCF7 cells at a density of 5,000 cells/well in 100 µL media. Incubate for 24 hours at 37°C/5% CO2 to allow attachment.

-

Treatment Preparation:

-

Exposure: Aspirate old media and add 100 µL of treatment media. Incubate for 48 hours.

-

Readout (Resazurin):

-

Add 20 µL of Resazurin solution (0.15 mg/mL) to each well.

-

Incubate for 2-4 hours.

-

Measure Fluorescence: Ex 560 nm / Em 590 nm.

-

-

Data Analysis: Normalize fluorescence to the Vehicle Control (set as 100% viability).

Data Table Template:

| Group | Concentration (µM) | Mean Fluorescence (RFU) | % Viability |

| Vehicle Control | 0 (0.5% DMSO) | 24,500 | 100% |

| Test Compound | 1.0 | 23,800 | 97% |

| Test Compound | 10.0 | 18,200 | 74% |

| Test Compound | 50.0 | 8,500 | 35% |

| Test Compound | 100.0 | 1,200 | 5% |

Protocol B: Plasmodium Erythrocyte Invasion Assay[1]

Application: Screening for antimalarial activity targeting the merozoite invasion stage.[4] Rationale: This scaffold specifically inhibits the invasion of Red Blood Cells (RBCs) by P. falciparum merozoites, a critical step in the malaria lifecycle [1].[1][4]

Materials

-

P. falciparum culture (synchronized at schizont stage).

-

Fresh human O+ erythrocytes.

-

Flow Cytometer or Giemsa stain kit.

Step-by-Step Procedure

-

Synchronization: Synchronize parasite cultures using sorbitol to obtain >90% ring-stage parasites 48 hours prior to the assay.

-

Assay Setup:

-

Prepare a 2% hematocrit suspension of uninfected RBCs.

-

Add purified schizont-stage parasites (target initial parasitemia: 0.5%).

-

-

Treatment: Add 1-Ethyl-4-(phenylsulfonyl)piperazine at screening concentrations (e.g., 10 µM).

-

Incubation: Incubate for 48 hours. This covers one rupture-invasion cycle.[1]

-

Analysis (Flow Cytometry):

-

Stain cells with SYBR Green I (binds parasite DNA).

-

Quantify the percentage of infected RBCs (new rings).

-

-

Calculation:

[1]

Mechanistic Pathways

Understanding the dual-potential of this scaffold requires visualizing its interaction with host and parasite systems.[1]

Figure 2: Proposed Mechanism of Action (MOA) in oncology and infectious disease models. The compound acts as a ligand for host receptors or a blocker of parasite invasion machinery.[1]

Troubleshooting & Optimization

| Observation | Probable Cause | Solution |

| Precipitation in Media | Concentration > Solubility Limit | Sonicate stock; dilute into media while vortexing; reduce max concentration to 50 µM.[1] |

| High Vehicle Toxicity | DMSO % too high | Ensure final DMSO concentration is <0.5%.[5] Use a "DMSO-only" control to normalize. |

| Inconsistent IC50 | Evaporation of media | Use breathable plate seals or fill inter-well spaces with sterile PBS (Edge Effect). |

References

-

Sleebs, B. E., et al. (2021).[4] Structure activity refinement of phenylsulfonyl piperazines as antimalarials that block erythrocytic invasion.[4] European Journal of Medicinal Chemistry.[4]

-

Gurdal, E. E., et al. (2024).[3] A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells.[3] Molecules.[2][3][5][6][7][8][9][10][11][12][13]

-

Qandil, A. M. (2012).[11] Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. Pharmaceuticals.[5][7][9][11][12][13]

-

Al-Dajani, M. T. M., et al. (2011).[8] Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate.[1][8] Acta Crystallographica Section E. [1][8]

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. Structure activity refinement of phenylsulfonyl piperazines as antimalarials that block erythrocytic invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1-Ethylpiperazine Dealer and Distributor | 1-Ethylpiperazine Supplier | 1-Ethylpiperazine Stockist | 1-Ethylpiperazine Importers [multichemindia.com]

- 8. Ethyl 4-(phenyl-sulfon-yl)piperazine-1-carboxyl-ate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Piperazine - Wikipedia [en.wikipedia.org]

- 10. ETHYL 4-[4-(METHYLSULFONYL)PHENYL]PIPERAZINE-1-CARBOXYLATE [chemicalbook.com]

- 11. 1-乙基哌嗪 98% | Sigma-Aldrich [sigmaaldrich.com]

- 12. CAS 5308-25-8: 1-Ethylpiperazine | CymitQuimica [cymitquimica.com]

- 13. mdpi.com [mdpi.com]

High-throughput screening of phenylsulfonyl piperazine libraries

Application Note: High-Throughput Screening of Phenylsulfonyl Piperazine Libraries Target Class: G-Protein Coupled Receptors (Focus: 5-HT₆ Antagonism) Methodology: TR-FRET Functional Screening

Introduction: The Privileged Scaffold

In the landscape of medicinal chemistry, the phenylsulfonyl piperazine moiety is recognized as a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its structural utility stems from the piperazine ring, which offers a semi-rigid linker that directs substituents into specific receptor pockets while maintaining favorable physiochemical properties (solubility and lipophilicity).

This Application Note details the high-throughput screening (HTS) of a focused phenylsulfonyl piperazine library. While this scaffold is relevant for proteases and chemokine receptors, this guide focuses on its most prolific application: 5-HT₆ receptor antagonists , a critical target for cognitive enhancement in Alzheimer’s disease.

Why this Scaffold?

-

Metabolic Stability: The sulfonyl group (

) is metabolically robust compared to carbonyls or amides. -

Vector Positioning: The

and

Strategic Library Design & Chemical Space

Before screening, the library must be assembled with "drug-likeness" in mind. For phenylsulfonyl piperazines targeting CNS receptors (like 5-HT₆), the library should follow specific structural logic to maximize hit rates.

Chemical Structure Logic

The library is constructed around the core scaffold: 1-(phenylsulfonyl)piperazine .

-

Region A (The Anchor): The phenylsulfonyl group often binds in a hydrophobic pocket. Substituents here (e.g., halogens, methoxy) modulate metabolic stability and hydrophobic contacts.

-

Region B (The Linker): The piperazine ring acts as a spacer, often interacting with an aspartic acid residue in GPCR transmembrane domains via protonation of the tertiary amine.

-

Region C (The Variable): The

-substituent is the primary vector for diversity, determining selectivity against other GPCRs (e.g., 5-HT₂A, D₂).

Figure 1: Structural logic of the phenylsulfonyl piperazine scaffold for library construction.

Assay Principle: TR-FRET cAMP Functional Screen

For 5-HT₆ (a

Mechanism:

-

Stimulation: Cells expressing 5-HT₆ are stimulated with Serotonin (5-HT), increasing intracellular cAMP.

-

Competition: The detection system uses a Europium-cryptate labeled anti-cAMP antibody (Donor) and d2-labeled cAMP (Acceptor).

-

Signal: Endogenous cAMP produced by the cell competes with the d2-cAMP for antibody binding.

-

High cellular cAMP (Agonist/No Inhibitor): Low FRET signal (Competition prevents donor-acceptor proximity).

-

Low cellular cAMP (Antagonist present): High FRET signal (d2-cAMP binds antibody).

-

Detailed Experimental Protocol

Objective: Identify antagonists that block 5-HT induced cAMP production.

Materials & Reagents

-

Cell Line: CHO-K1 or HEK293 stably expressing human 5-HT₆ receptor.

-

Reagents: HTRF cAMP

Dynamic Kit (Cisbio/PerkinElmer). -

Agonist: Serotonin (5-HT) hydrochloride (Reference

concentration determined in pilot). -

Controls: SB-258585 or SB-357134 (Reference Antagonists).

-

Plates: 384-well low-volume white microplates.

Step-by-Step Workflow

Step 1: Compound Dispensing (Acoustic)

-

Use an acoustic liquid handler (e.g., Labcyte Echo) to dispense 10 nL of library compounds (10 mM in DMSO) into assay plates.

-

Final Concentration: 10

M. -

DMSO Control: Backfill control wells with DMSO to match 0.1% final concentration.

Step 2: Cell Preparation

-

Harvest cells using non-enzymatic dissociation buffer (enzyme-free to preserve receptor integrity).

-

Resuspend in Stimulation Buffer (containing IBMX to inhibit phosphodiesterase).

-

Density: Optimize to ~2,000–4,000 cells/well (5

L volume).

Step 3: Agonist Addition & Incubation

-

Dispense 5

L of cells into the plates containing compounds. -

Incubate for 15 minutes at Room Temperature (RT) to allow compound-receptor equilibration.

-

Add 5

L of Serotonin (5-HT) at -

Incubate for 30 minutes at RT (Stimulation phase).

Step 4: Detection (Lysis & FRET)

-

Add 5

L of cAMP-d2 (Acceptor) in Lysis Buffer. -

Add 5

L of Anti-cAMP-Europium Cryptate (Donor) in Lysis Buffer. -

Note: Lysis buffer stops the reaction immediately.

-

Incubate for 1 hour at RT in the dark.

Step 5: Plate Reading

-

Read on a TR-FRET compatible reader (e.g., PHERAstar, EnVision).

-

Excitation: 337 nm (Laser) or 320 nm (Flash lamp).

-

Emission: 665 nm (Acceptor) and 620 nm (Donor).

Figure 2: High-Throughput Screening workflow for 5-HT6 antagonist identification.

Data Analysis & Hit Validation

Ratio Calculation

Raw data is converted to a ratiometric signal to normalize for well-to-well variability/quenching.[2]

Normalization (% Inhibition)

Since this is a competition assay where High Signal = Antagonist (low cAMP) and Low Signal = Agonist (high cAMP):

-

Neg Control: Cells + 5-HT (

) + DMSO (Max cAMP, Low Signal). -

Pos Control: Cells + Buffer (No 5-HT) + DMSO (Basal cAMP, High Signal).

Quality Control: Z-Prime ( Factor)

A screen is only valid if

Table 1: Troubleshooting Common HTS Issues with Phenylsulfonyl Piperazines

| Issue | Symptom | Root Cause | Solution |

| Edge Effects | Wells on plate perimeter show higher CV%. | Evaporation or thermal gradients. | Use "dummy" wells on edges or incubate in humidity-controlled cassettes. |

| Compound Fluorescence | Abnormally high signal in Donor channel (620nm). | Autofluorescence of sulfonyl-aromatics. | TR-FRET time delay (50-100 |

| Signal Drift | Signal intensity changes across the plate read time. | Cell settling or reagent instability. | Use specific lysis buffers that stabilize cAMP. Ensure reader temperature is constant. |

| Low Z' (<0.5) | Small window between Pos/Neg controls.[5] | Low receptor expression or incorrect 5-HT conc. | Re-titrate 5-HT to ensure strictly |

References

-

Bromidge, S. M., et al. (2001). Phenyl benzenesulfonamides are novel and selective 5-HT6 antagonists: identification of N-(2,5-dibromo-3-fluorophenyl)-4-methoxy-3-piperazin-1-ylbenzenesulfonamide (SB-357134).[6] Bioorganic & Medicinal Chemistry Letters. Link

-

Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Link

-

Cisbio Bioassays. (2024). HTRF cAMP Gs Dynamic Kit Protocol.[1] Revvity. Link

-

Lopez-Rodriguez, M. L., et al. (2005). Phenylpiperazines as a privileged scaffold in the search for new 5-HT receptor ligands. Current Medicinal Chemistry. Link

-

National Center for Advancing Translational Sciences (NCATS). (2024). Assay Guidance Manual: Basics of Assay Development and Validation. NCBI Bookshelf. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. A General TR-FRET Assay Platform for High-Throughput Screening and Characterizing Inhibitors of Methyl-Lysine Reader Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bellbrooklabs.com [bellbrooklabs.com]

- 4. Z-factor - Wikipedia [en.wikipedia.org]

- 5. assay.dev [assay.dev]

- 6. Phenyl benzenesulfonamides are novel and selective 5-HT6 antagonists: identification of N-(2,5-dibromo-3-fluorophenyl)-4-methoxy-3-piperazin-1-ylbenzenesulfonamide (SB-357134) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Leveraging the 1-Ethyl-4-(phenylsulfonyl)piperazine Scaffold in Cancer Drug Discovery

Executive Summary

1-Ethyl-4-(phenylsulfonyl)piperazine represents a "privileged structure" in medicinal chemistry—a core pharmacophore possessing favorable solubility, metabolic stability, and hydrogen-bonding capabilities. While the unsubstituted parent molecule serves primarily as a chemical reference standard, its structural derivatives have emerged as potent inhibitors of Carbonic Anhydrase IX (CAIX) and modulators of Epithelial-Mesenchymal Transition (EMT) in luminal breast cancer.

This Application Note provides a comprehensive guide for researchers utilizing this scaffold to develop hypoxia-targeting anticancer agents. It details synthetic pathways for derivatization, validated protocols for enzymatic inhibition assays, and phenotypic screening workflows.

Scientific Background & Mechanism of Action[1][2][3][4][5]

The Target: Tumor Hypoxia and Carbonic Anhydrase IX

Solid tumors often outgrow their blood supply, creating hypoxic regions. To survive, tumor cells upregulate Hypoxia-Inducible Factor 1

-

Mechanism: CAIX is a transmembrane enzyme that catalyzes the reversible hydration of carbon dioxide (

).[1] -

Pathology: The generated protons (

) are extruded to the extracellular space, acidifying the tumor microenvironment (promoting invasion and metastasis), while bicarbonate ( -

Role of the Scaffold: The sulfonyl moiety (

) mimics the transition state of

Emerging Targets: EMT in Breast Cancer

Recent studies (2024) indicate that phenylsulfonylpiperazine derivatives can inhibit the migration of MCF-7 luminal breast cancer cells.[2] This activity is linked to the upregulation of E-Cadherin (CDH1) , a hallmark of reversing the Epithelial-Mesenchymal Transition (EMT), thereby reducing metastatic potential.

Signaling Pathway Visualization

The following diagram illustrates the intervention point of sulfonylpiperazine derivatives within the Hypoxia/CAIX signaling cascade.

Figure 1: Mechanism of Action. The sulfonylpiperazine scaffold inhibits CAIX, preventing the extracellular acidification that drives tumor metastasis.

Experimental Protocols

Protocol A: Chemical Derivatization (Library Generation)

Objective: To synthesize a library of sulfonamide derivatives using 1-ethylpiperazine as the nucleophile.

Reagents:

-

1-Ethylpiperazine (1.0 eq)

-

Substituted Benzenesulfonyl chlorides (1.1 eq) (e.g., 4-chloro, 4-nitro, 4-methoxy)

-

Triethylamine (

) or Pyridine (1.5 eq) -

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask under nitrogen atmosphere, dissolve 1-Ethylpiperazine (1.0 mmol) in anhydrous DCM (5 mL).

-

Base Addition: Add Triethylamine (1.5 mmol) and cool the mixture to 0°C using an ice bath.

-

Acylation: Dropwise add the substituted Benzenesulfonyl chloride (1.1 mmol) dissolved in DCM (2 mL) over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor reaction progress via TLC (Mobile phase: EtOAc/Hexane 1:1).

-

Work-up: Quench with water (10 mL). Extract the organic layer with DCM (3 x 10 mL). Wash combined organics with brine, dry over

, and concentrate in vacuo. -

Purification: Purify the crude residue via silica gel column chromatography or recrystallization from ethanol.

Protocol B: Carbonic Anhydrase IX (CAIX) Inhibition Assay

Objective: To determine the

Materials:

-

Recombinant Human CAIX (commercial source)

-

Substrate: 4-Nitrophenyl acetate (4-NPA)

-

Buffer: 50 mM Tris-HCl (pH 8.0)

-

Positive Control: Acetazolamide (Standard CA inhibitor)

Workflow:

-

Preparation: Dissolve test compounds in DMSO (Stock 10 mM). Prepare serial dilutions (0.1 nM to 10

M) in assay buffer. -

Enzyme Incubation: In a 96-well plate, add 20

L of enzyme solution (5 units/well) and 20 -

Substrate Addition: Add 160

L of 4-NPA (3 mM) to initiate the reaction. -

Detection: Monitor the hydrolysis of 4-NPA to 4-nitrophenolate by measuring absorbance at 400 nm every 30 seconds for 30 minutes using a microplate reader.

-

Analysis: Calculate the initial velocity (

) for each concentration. Plot % Inhibition vs. Log[Concentration] to determine

Data Interpretation Table:

| Compound Class | Expected IC50 (CAIX) | Selectivity (vs CAII) | Notes |

| Unsubstituted Scaffold | > 10 | Low | Weak binder; serves as negative control. |

| Acetazolamide (Control) | ~25 nM | Low | Pan-inhibitor; lacks isoform selectivity. |

| 4-Substituted Phenyl | 10 - 500 nM | Moderate | Electron-withdrawing groups (Cl, F) enhance Zn binding. |

| Tail-Approach Derivatives | < 10 nM | High | Bulky groups on piperazine N4 improve selectivity. |

Protocol C: Cell Migration Assay (Scratch Wound)

Objective: To validate the anti-metastatic potential of the scaffold (EMT modulation) in MCF-7 cells.

Procedure:

-

Seeding: Seed MCF-7 cells in a 6-well plate and grow to 90% confluency.

-

Scratching: Create a linear scratch using a sterile 200

L pipette tip. Wash twice with PBS to remove debris. -

Treatment: Add media containing the test compound (at

concentration determined in cytotoxicity assays) or Vehicle (DMSO). -

Imaging: Capture images at T=0, 24h, and 48h using an inverted phase-contrast microscope.

-

Quantification: Measure the wound width using ImageJ software. Calculate % Wound Closure:

Experimental Workflow Visualization

The following diagram outlines the iterative cycle of optimizing the phenylsulfonylpiperazine scaffold.

Figure 2: The SAR Optimization Cycle. An iterative workflow moving from the parent scaffold to validated biological hits.

References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

-

Cardoso da Silva, F., et al. (2024).[2][3] A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells.[2][4] Molecules, 29(18), 4471.[5] Link

-

Nocentini, A., & Supuran, C. T. (2018).[3] Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008-2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740. Link

-

Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II-acetazolamide complex: implications for isoform selective inhibitor design. Biochimie, 94(6), 1232-1241. Link

Sources

- 1. Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: 1-Ethyl-4-(phenylsulfonyl)piperazine as a Chemical Probe

This Application Note is designed for researchers utilizing 1-Ethyl-4-(phenylsulfonyl)piperazine (and its structural analogs) as a chemical probe. While often utilized as a high-value intermediate in medicinal chemistry, this specific scaffold exhibits distinct biological activity in Sigma-1 Receptor (Sig1R) modulation , antimalarial erythrocyte invasion , and luminal breast cancer cytotoxicity .

Executive Summary

1-Ethyl-4-(phenylsulfonyl)piperazine (CAS: 57498-25-6 or related analogs depending on substitution) represents a privileged pharmacophore in drug discovery. It belongs to the benzenesulfonyl-piperazine class. Unlike promiscuous pan-assay interference compounds (PAINS), this probe offers specific utility in targeting the Sigma-1 Receptor (Sig1R) chaperone complex and blocking specific Plasmodium falciparum invasion pathways.

This guide provides standardized protocols for its solubilization, storage, and application in phenotypic screening and mechanistic assays.

Key Applications

| Application Area | Mechanism of Action | Target Concentration | Readout |

| Neuropharmacology | Sigma-1 Receptor (Sig1R) Modulation | 10 nM – 10 µM | Ligand Binding / Ca2+ Mobilization |

| Infectious Disease | Blockade of P. falciparum Erythrocyte Invasion | 1 µM – 20 µM | Parasitemia (Flow Cytometry) |

| Oncology | Cytotoxicity in Luminal Breast Cancer (MCF7) | 4 µM – 50 µM | MTT / Colony Formation |

Chemical Properties & Handling[3]

-

IUPAC Name: 1-ethyl-4-(benzenesulfonyl)piperazine

-

Molecular Formula: C₁₂H₁₈N₂O₂S[1]

-

Molecular Weight: ~254.35 g/mol [1]

-

Solubility:

-

Water: Low (< 1 mg/mL).

-

DMSO: High (> 50 mM). Recommended vehicle.

-

Ethanol: Moderate.

-

Reconstitution Protocol

-

Stock Preparation (10 mM): Dissolve 2.54 mg of powder in 1 mL of anhydrous DMSO. Vortex for 30 seconds until the solution is clear.

-

Sterilization: If used for cell culture, pass the DMSO stock through a 0.22 µm PTFE filter. Do not use aqueous filters (PES/Nylon) for pure DMSO.

-

Storage: Aliquot into amber glass vials (to prevent plastic leaching). Store at -20°C. Stable for 6 months. Avoid freeze-thaw cycles >3 times.

Biological Context & Mechanism

The phenylsulfonyl-piperazine moiety mimics the pharmacophore required for Sigma-1 receptor binding. Sig1R is an endoplasmic reticulum (ER) chaperone protein that regulates Ca²⁺ signaling and cellular stress responses. This probe acts by modulating the oligomerization state of Sig1R, thereby influencing downstream signaling (e.g., IRE1α, IP3R).

Additionally, recent phenotypic screens identified this scaffold as an inhibitor of Plasmodium merozoite invasion, likely by interfering with the parasite's surface protein interactions with the red blood cell (RBC) cytoskeleton.

Pathway Visualization

The following diagram illustrates the probe's interaction within the Sigma-1 Receptor signaling cascade.

Caption: Schematic of 1-Ethyl-4-(phenylsulfonyl)piperazine modulation of the Sigma-1 Receptor chaperone complex at the ER-Mitochondria Associated Membrane (MAM).

Experimental Protocols

Protocol A: Sigma-1 Receptor Competition Binding Assay

Objective: Determine the affinity (

Materials:

-

Ligand: [³H]-(+)-Pentazocine (Specific Sig1R agonist).[2]

-

Tissue: Rat liver or brain membrane homogenates (rich in Sig1R).

-

Buffer: 50 mM Tris-HCl, pH 7.4.

-

Nonspecific Control: Haloperidol (10 µM).

Procedure:

-

Membrane Prep: Thaw membrane homogenates and dilute in Tris-HCl buffer to a protein concentration of 200–400 µg/mL.

-

Incubation Mix: In a 96-well plate, combine:

-

50 µL Membrane suspension.

-

50 µL [³H]-(+)-Pentazocine (Final conc: 3 nM).

-

50 µL 1-Ethyl-4-(phenylsulfonyl)piperazine (Variable conc: 10⁻¹⁰ to 10⁻⁵ M).

-

-

Equilibrium: Incubate at 37°C for 120 minutes (Sig1R kinetics are slow; ensure equilibrium).

-

Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce nonspecific binding).

-

Wash: Wash filters 3x with ice-cold Tris-HCl buffer.

-

Quantification: Measure radioactivity via liquid scintillation counting.

-

Analysis: Plot % Specific Binding vs. Log[Probe]. Calculate IC₅₀ and convert to

using the Cheng-Prusoff equation.

Protocol B: Plasmodium falciparum Erythrocyte Invasion Assay

Objective: Assess the probe's ability to block the invasion of RBCs by malaria parasites.[3][4]

Procedure:

-

Culture: Synchronize P. falciparum cultures to the late schizont stage (40–44 hours post-invasion).

-

Treatment: Aliquot 100 µL of parasite culture (2% hematocrit, 1% parasitemia) into 96-well plates.

-

Dosing: Add the probe (dissolved in DMSO) to reach final concentrations of 1, 5, 10, and 20 µM.

-

Control: 0.1% DMSO (Vehicle).

-

Positive Control: Heparin (known invasion inhibitor).

-

-

Incubation: Incubate for 24 hours at 37°C in a mixed gas environment (90% N₂, 5% O₂, 5% CO₂). This allows schizont rupture and re-invasion.

-

Staining: Stain cells with SYBR Green I (DNA stain) for 20 minutes.

-

Analysis: Analyze via Flow Cytometry. Gate for SYBR-positive RBCs (newly infected rings).

-

Calculation:

Protocol C: Cytotoxicity Screening (MCF7 Breast Cancer Cells)

Objective: Evaluate antiproliferative activity in luminal breast cancer models.[5]

Procedure:

-

Seeding: Plate MCF7 cells at 5,000 cells/well in 96-well plates. Allow attachment for 24 hours.

-

Treatment: Treat cells with serial dilutions of the probe (0.1 µM – 100 µM).

-

Duration: Incubate for 48 hours .

-

Readout (MTT Assay):

-

Add 20 µL MTT reagent (5 mg/mL) to each well. Incubate 4 hours.

-

Remove media and dissolve formazan crystals in 150 µL DMSO.

-

Measure absorbance at 570 nm.

-

-

Data Interpretation: A significant reduction in viability (IC₅₀ < 10 µM) indicates potential efficacy. The phenylsulfonyl-piperazine core is known to induce apoptosis in this lineage.

Troubleshooting & Controls

| Issue | Probable Cause | Solution |

| Precipitation in Media | High concentration / Low solubility | Do not exceed 0.5% DMSO final concentration. Sonicate stock before use. |

| High Nonspecific Binding | Lipophilic nature of the probe | Use 0.1% BSA or 0.05% Tween-20 in assay buffers to maintain solubility and reduce plastic binding. |

| Inconsistent IC₅₀ | Sig1R density variation | Sig1R expression is stress-dependent. Ensure consistent cell passage number and confluence. |

Negative Control Suggestion: Use 1-ethylpiperazine (lacking the phenylsulfonyl group). This removes the hydrophobic pharmacophore required for the specific pocket interaction, isolating the effect of the basic piperazine ring.

References

-

Synthesis and Crystal Structure: Study of benzenesulfonamide compounds 1-ethyl-4-(phenylsulfonyl)piperazine. Taylor & Francis.

-

Antimalarial Activity: Structure activity refinement of phenylsulfonyl piperazines as antimalarials that block erythrocytic invasion.[3] European Journal of Medicinal Chemistry.

-

Sigma Receptor Ligands: Novel 1-phenylpiperazine derivatives as high-affinity sigma ligands.[6] Journal of Medicinal Chemistry.

-

Anticancer Activity: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells (Phenylsulfonylpiperazine Class). Molecules (MDPI).

-

Chemical Data: 1-Ethyl-4-(phenylsulfonyl)piperazine Structure and Properties. PubChem.

Sources

- 1. chemscene.com [chemscene.com]

- 2. Frontiers | Allosteric Modulators of Sigma-1 Receptor: A Review [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Structure activity refinement of phenylsulfonyl piperazines as antimalarials that block erythrocytic invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Document: Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. (CHEMBL1125220) - ChEMBL [ebi.ac.uk]

Troubleshooting & Optimization

Technical Support Center: Synthesis of Substituted Piperazines

Introduction

Substituted piperazines are privileged pharmacophores, appearing in over 80 FDA-approved drugs (e.g., Imatinib, Sildenafil, Aripiprazole). However, their synthesis presents a unique dichotomy: the ring is structurally simple, yet chemically deceptive. The symmetry of the core creates immediate selectivity challenges (mono- vs. bis-functionalization), while its high polarity and basicity (pKa ~9.8 and 5.3) complicate isolation.[1]

This guide moves beyond textbook definitions to address the operational failures encountered in the lab. It focuses on causality—why a reaction fails—and provides self-validating protocols to ensure reproducibility.

Part 1: N-Functionalization (The Selectivity Battle)

Issue 1: Mono- vs. Bis-Alkylation

Q: I am attempting to mono-alkylate piperazine with a primary alkyl halide, but I consistently isolate significant amounts of the bis-alkylated byproduct, even when using a 1:1 stoichiometry. How do I fix this?

A: The "statistical trap" is the root cause. Once the first alkyl group is added, the resulting secondary amine is often more nucleophilic than the starting secondary amine due to inductive electron donation from the alkyl group.

Troubleshooting Protocol:

-

The "Dilution & Excess" Strategy: Do not use 1:1 stoichiometry. Use a 5-10 equivalent excess of piperazine.[2] This statistically forces the electrophile to encounter unreacted piperazine rather than the product.

-

Validation: Monitor the disappearance of the alkyl halide, not the piperazine.

-

-

The H-Bonding Shield (Acidification): Perform the reaction at a lower pH (approx. pH 4-5). Protonating the more basic nitrogen of the mono-alkylated product deactivates it towards further nucleophilic attack.

-

The Ultimate Fix (Protection): If the alkyl halide is expensive or precious, do not risk direct alkylation. Use N-Boc-piperazine .[2][3][4] The protecting group provides absolute selectivity.

Issue 2: Buchwald-Hartwig Coupling Failures

Q: My Pd-catalyzed coupling of piperazine with an aryl bromide stalls at 40% conversion. Adding more catalyst doesn't help. What is killing the catalyst?

A: Piperazine is a "catalyst poison" candidate. The free secondary amines can bind competitively to the Palladium center, displacing the phosphine ligand and forming inactive Pd-amine complexes (Pd-black precipitation is a common symptom).

Optimization Matrix:

| Parameter | Recommendation | Rationale |

| Ligand Class | BrettPhos or RuPhos | These bulky, electron-rich dialkylbiaryl phosphines prevent amine binding to the metal center and facilitate reductive elimination. |

| Base | NaOtBu or LiHMDS | Strong bases are required to deprotonate the amine. Weak bases (Cs2CO3) often fail with secondary amines unless the aryl halide is highly electron-deficient. |

| Pre-catalyst | Pd(OAc)2 (avoid Pd2dba3 if possible) | Pd2dba3 contains dibenzylideneacetone, which can act as a competitive ligand. Using a pre-catalyst ensures active species generation. |

| Order of Addition | "Base Last" | Mix Pd, Ligand, and Aryl Halide first. Stir to form the Oxidative Addition complex. Then add amine and base. This protects the Pd. |

Part 2: Constructing the Ring (Cyclization & Stereochemistry)

Issue 3: Stereocontrol in Reduction

Q: I am synthesizing a chiral piperazine by reducing a diketopiperazine (DKP) derived from L-amino acids. I see racemization in the final product. Why?

A: Racemization rarely occurs during the reduction itself (e.g., with LiAlH4 or BH3); it usually happens during the DKP formation or due to harsh workup.

Root Cause Analysis:

-

DKP Formation: Heating dipeptides to induce cyclization can cause epimerization at the

-carbon, especially if the side chain is acidic or basic. -

Reduction Mechanism: LiAlH4 reduction preserves stereochemistry because it attacks the carbonyl carbon, not the chiral center. However, if the reaction mixture is allowed to overheat, elimination-addition pathways can scramble the center.

Corrective Action:

-

Use LiAlH4 in THF at reflux , but ensure the quench is controlled (Fieser workup) to avoid heating the basic aluminate salts, which can induce isomerization.

-

Verify the optical purity of your intermediate DKP before reduction. If the DKP is racemic, the reduction is blameless.

Part 3: Purification of "Invisible" Polar Piperazines

Issue 4: Extraction Nightmares

Q: My product is a highly polar, water-soluble piperazine. It does not extract into DCM or EtOAc from the aqueous layer. How do I isolate it?

A: Standard aqueous workups fail because the distribution coefficient (

Isolation Strategies:

-

The "Salting Out" Method: Saturate the aqueous phase with NaCl or K2CO3. This disrupts the hydration shell of the piperazine, forcing it into the organic phase.

-

Solvent Switch: Use Chloroform/Isopropanol (3:1) instead of DCM. This mixture is significantly more polar and effective for extracting amines.

-

-

Derivatization Extraction: If the product is an intermediate, react the crude aqueous mixture with Boc2O. The N-Boc derivative will be lipophilic and extractable. Deprotect later.

-

Resin Capture: Use a strong cation exchange (SCX) cartridge.

-

Load: Aqueous solution (acidic/neutral).

-

Wash: MeOH (removes non-basic impurities).

-

Elute: 2M NH3 in MeOH (releases the free base piperazine).

-

Part 4: Experimental Protocols

Protocol A: Selective Synthesis of N-Boc-Piperazine

Target: Mono-protection without bis-protection.

-

Dissolution: Dissolve piperazine (10.0 g, 116 mmol, 3.0 equiv ) in DCM (150 mL).

-

Note: The excess is critical.

-

-

Controlled Addition: Dissolve Boc2O (8.4 g, 38.6 mmol, 1.0 equiv ) in DCM (50 mL). Add this solution dropwise to the piperazine solution over 60 minutes at 0 °C.

-

Why: Keeps local concentration of Boc2O low, preventing the mono-Boc product from reacting again.

-

-

Reaction: Warm to room temperature and stir for 12 hours.

-

Workup (The Filter Trick):

-

Filter the reaction mixture. The solid is unreacted piperazine (insoluble in DCM). Save it for the next batch.

-

Wash the filtrate with water (

mL). The remaining free piperazine partitions into water; the N-Boc-piperazine stays in DCM. -

Caution: Do not use acidic washes, or you will lose the product to the aqueous layer.

-

-

Isolation: Dry organic layer (

) and concentrate. Yield is typically >90% mono-Boc.

Protocol B: Buchwald-Hartwig Arylation of Piperazine

Target: Coupling 4-Bromoanisole with N-Boc-Piperazine.

-

Catalyst Prep: In a glovebox or under Argon, combine

(2 mol%) and RuPhos (4 mol%) in dry Toluene. Stir for 5 mins to form the active catalyst. -

Substrate Addition: Add 4-Bromoanisole (1.0 equiv) and N-Boc-Piperazine (1.2 equiv).

-

Base Addition: Add NaOtBu (1.5 equiv).

-

Heating: Seal the vial and heat to 100 °C for 12 hours.

-

Visual Check: The reaction should turn dark brown/black. If it stays pale yellow, the catalyst has not activated or has oxidized.

-

-

Workup: Cool, dilute with EtOAc, filter through Celite (to remove Pd black), and concentrate. Purify via flash chromatography (Hex/EtOAc).

Part 5: Visualizations

Diagram 1: Synthesis Strategy Decision Tree

Caption: Logical flow for selecting the optimal synthesis route based on substrate availability and substitution pattern.

Diagram 2: Buchwald-Hartwig Troubleshooting Flow

Caption: Step-by-step diagnostic process for failed Pd-catalyzed aminations.

References

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

-

Jana, R., Timsina, T. P., & Ganguly, B. (2011). Recent Advances in the Synthesis of Piperazines. Chemical Reviews. [Link]

-

Chao, S., et al. (2020). Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Organic Letters, 22(2), 679-683.[5] [Link]

-

Baran Lab. (2023). Diketopiperazines: Synthesis and Applications. Baran Group Open Source Notes. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization [mdpi.com]

- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Troubleshooting Guide for Piperazine Compound Purification

Welcome to the comprehensive troubleshooting guide for the purification of piperazine-containing compounds. This resource is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating and purifying these versatile heterocyclic compounds. The inherent physicochemical properties of the piperazine moiety, such as high polarity, basicity, and a propensity to form hydrates and salts, often present unique purification hurdles.[1] This guide provides in-depth, experience-driven solutions to common problems in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most prevalent impurities I should expect in my crude piperazine compound?

A1: Understanding the potential impurities is the first step toward devising an effective purification strategy. Common contaminants in crude piperazine products typically stem from starting materials, side-reactions during synthesis, or degradation.[1]

Key impurities to be aware of include:

-

Unreacted Starting Materials: Residual starting materials like ethylene diamine and diethylene triamine are frequently encountered.[1]

-

Side-Reaction Products: The synthesis process can generate various byproducts, such as pyrazines, diazabicyclo-octane, N-alkyl piperazines, and N-hydroxyalkyl piperazines.[1][2]

-

Structurally Similar Impurities: Alkylated piperazines or related pyrazines can be particularly challenging to remove as they may co-precipitate with the desired product during crystallization.[1]

-

Degradation Products: Improper storage conditions or exposure to high temperatures can lead to the formation of degradation products like N-formylpiperazine.[1]

-

Disubstituted Byproducts: During N-alkylation reactions, the formation of a disubstituted byproduct is a common competitive reaction, especially when attempting to synthesize a mono-substituted piperazine.[3][4]

Q2: I'm struggling with purifying my piperazine compound. What are the primary reasons for these difficulties?

A2: The challenges in purifying piperazine-containing compounds are intrinsically linked to the physicochemical properties of the piperazine ring.[1]

Here's a breakdown of the main obstacles:

-

High Polarity and Basicity: The two nitrogen atoms in the piperazine ring confer high polarity and basicity (pKa values are typically around 5.3 and 9.7).[1] This can cause issues with solubility and lead to problematic interactions during chromatographic separation.[1]

-

Hygroscopicity: Piperazine and its derivatives readily absorb moisture from the atmosphere, which can complicate accurate handling and weighing.[1]

-

Salt and Hydrate Formation: Piperazines have a strong tendency to form salts and hydrates. While this can be exploited for purification, it can also create challenges in obtaining the free base and lead to inconsistencies in the final product's form.[1] Piperazine is commonly available as a hexahydrate.[5]

-

Chromatographic Complications: The high polarity of piperazine compounds can result in poor retention and peak tailing in reverse-phase HPLC.[1] Conversely, their basicity can lead to strong, sometimes irreversible, interactions with the acidic silica gel stationary phase in normal-phase chromatography.[1]

Q3: My piperazine compound shows significant peak tailing in reverse-phase HPLC analysis. How can I improve the peak shape?

A3: Poor peak shape, particularly tailing, is a frequent issue when analyzing basic compounds like piperazines by reverse-phase HPLC. This is primarily due to strong interactions between the basic nitrogen atoms of the piperazine and residual acidic silanol groups on the silica-based stationary phase.

Here are some effective strategies to mitigate this:

-

Use a Mobile Phase Additive: Incorporating a competing base, such as triethylamine (TEA), into the mobile phase can help to saturate the active silanol sites on the stationary phase, thereby reducing their interaction with your basic analyte and improving peak shape.[1]

-

Adjust the Mobile Phase pH: Lowering the pH of the mobile phase with an acid like trifluoroacetic acid (TFA) or formic acid will protonate the piperazine nitrogens. This can reduce the undesirable interactions with the stationary phase.

-

Consider an Alternative Stationary Phase: If mobile phase modifications are insufficient, switching to a column with a different stationary phase, such as one with end-capping or a polymer-based stationary phase, can be beneficial.

-

Employ HILIC Chromatography: For highly polar piperazine compounds that are poorly retained in reverse-phase, Hydrophilic Interaction Chromatography (HILIC) can be an excellent alternative.[6]

Troubleshooting Guides

This section provides solutions in a question-and-answer format to address specific issues you may encounter during your experiments.

Problem 1: Low Yield After Crystallization

Symptoms: A significant portion of your product remains in the mother liquor after cooling and filtration, leading to a lower than expected isolated yield.[1]

Possible Causes & Solutions:

| Possible Cause | Explanation | Solution |

| Product is too soluble in the chosen solvent. | The solvent's polarity may be too similar to that of your compound, leading to high solubility even at low temperatures.[1] | Perform a solvent screen: Test a range of solvents with varying polarities to find one in which your product is soluble at elevated temperatures but sparingly soluble at room temperature or below. Consider using a solvent mixture to fine-tune the polarity. |

| Insufficient cooling. | The crystallization process may not have reached equilibrium, leaving a substantial amount of product dissolved in the solvent. | Increase cooling time and lower the temperature: Allow the crystallization mixture to stand at a lower temperature (e.g., in an ice bath or refrigerator) for a longer period to maximize product precipitation. |

| Supersaturation. | The solution may be supersaturated, preventing the initiation of crystallization. | Induce crystallization: Try scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal of the pure product to initiate nucleation. |

| Incorrect solvent-to-solute ratio. | Using too much solvent will result in a lower concentration of your product, making precipitation less favorable. | Concentrate the solution: Carefully evaporate some of the solvent to increase the concentration of your product and induce crystallization upon cooling. |

Problem 2: Co-elution of Impurities During Column Chromatography

Symptoms: Your desired product co-elutes with impurities, resulting in low purity of the collected fractions.[1]

Possible Causes & Solutions:

| Possible Cause | Explanation | Solution |

| Inappropriate solvent system. | The polarity of the eluent may not be optimal to achieve sufficient separation between your product and the impurities. | Optimize the eluent: Use Thin Layer Chromatography (TLC) to systematically test different solvent systems and gradients to find the optimal conditions for separation. For basic piperazine compounds on silica gel, adding a small amount of a basic modifier like triethylamine or ammonium hydroxide to the eluent can improve separation.[7] |

| Column overloading. | Loading too much crude material onto the column can lead to broad peaks and poor separation.[1] | Reduce the sample load: Decrease the amount of crude material loaded onto the column to improve resolution. |

| Strong interaction with the stationary phase. | The basic nature of piperazine compounds can cause strong binding to the acidic silica gel, leading to peak tailing and poor separation.[1] | Use a modified stationary phase or a different technique: Consider using a deactivated silica gel, alumina, or a reverse-phase column. Alternatively, explore other purification techniques like crystallization or salt formation. |

| Structurally similar impurities. | Impurities with polarities very close to your product are inherently difficult to separate by chromatography. | Consider derivatization or an alternative purification method: Temporarily modifying the structure of your compound or the impurity through a simple chemical reaction can sometimes alter its polarity enough to allow for separation. Alternatively, recrystallization or salt precipitation may be more effective. |

Experimental Protocols

Protocol 1: Purification of Piperazine via Diacetate Salt Formation

This protocol is highly effective for selectively precipitating piperazine from a mixture of impurities.[2][8]

Materials:

-

Crude piperazine-containing mixture

-

Acetone

-

Glacial acetic acid

-

Filtration apparatus (e.g., Buchner funnel and flask)

-

Cold acetone for washing

Procedure:

-

Dissolution: Dissolve the crude piperazine mixture in acetone. Use approximately 5 to 100 volumes of acetone per volume of piperazine.[2]

-

Acidification: While stirring, slowly add glacial acetic acid to the acetone solution. The amount of acetic acid should be at least the stoichiometric quantity required to form piperazine diacetate.[2]

-

Precipitation: The crystalline piperazine diacetate will begin to precipitate. To ensure complete precipitation, cool the mixture to a temperature between 10-30°C.[1][2]

-

Isolation: Separate the precipitated piperazine diacetate from the mother liquor by filtration.[1]

-

Washing: Wash the collected precipitate thoroughly with cold acetone to remove any remaining soluble impurities.[1]

-

Drying: Dry the purified piperazine diacetate.

-

(Optional) Regeneration of Free Base: The pure piperazine can be regenerated from the diacetate salt by treatment with a base.[1]

Protocol 2: Purification of Piperazine as its Hexahydrate

This method leverages the unique ability of piperazine to form a stable hexahydrate, which can be selectively precipitated.[9]

Materials:

-

Crude piperazine mixture

-

Water

-

Water-insoluble alcohol (e.g., isooctanol)

-

Filtration apparatus

-

Suitable solvent for washing (e.g., hot benzene or pentane)

-

Vacuum oven

Procedure:

-

Water Adjustment: Add water to the crude mixture to ensure the molar ratio of water to piperazine is at least 6:1, which is necessary for the formation of the hexahydrate.[1]

-

Alcohol Addition: To the aqueous solution, add a water-insoluble alcohol such as isooctanol. The amount of alcohol should be at least equal in weight to the amount of piperazine in the mixture.[1][9]

-

Precipitation: Stir the mixture. The piperazine hexahydrate will precipitate out of the solution.[1]

-

Washing (Optional): The precipitate can be washed with a suitable solvent like hot benzene or pentane to remove non-polar impurities.[1]

-

Drying: Dry the solid piperazine hexahydrate in a vacuum oven.[1]

Visualizations

Logical Workflow for Piperazine Purification

Caption: A decision tree to guide the selection of an appropriate purification method for piperazine compounds.

Troubleshooting Workflow for HPLC Peak Tailing

Caption: A systematic workflow for troubleshooting peak tailing in the reverse-phase HPLC analysis of piperazine compounds.

References

-

Amine Di piperazine impurity - Veeprho. (n.d.). Retrieved from [Link]

- US2919275A - Purification of piperazine - Google Patents. (n.d.).

-

Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives - International Journal of Pharmacy & Pharmaceutical Research. (2023, September 30). Retrieved from [Link]

-

How do I remove piperazine from the solid compound? - ResearchGate. (2015, October 29). Retrieved from [Link]

-

piperazine Impurities Manufacturers & Suppliers - Daicel Pharma Standards. (n.d.). Retrieved from [Link]

-

SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE | Neuroquantology. (n.d.). Retrieved from [Link]

-

Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC. (2020, May 6). Retrieved from [Link]

- US3481933A - Recovery and purification of piperazine - Google Patents. (n.d.).

-

Piperazine-Based Mixed Solvents for CO 2 Capture in Bubble-Column Scrubbers and Regeneration Heat - MDPI. (2024, October 7). Retrieved from [Link]

-

Piperazine-impurities - Pharmaffiliates. (n.d.). Retrieved from [Link]

-

How to extract/isolate piperazine from water without distillation? - ResearchGate. (2013, March 29). Retrieved from [Link]

-

1-benzylpiperazine - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Piperazine - Wikipedia. (n.d.). Retrieved from [Link]

-

Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating - OSTI. (n.d.). Retrieved from [Link]

-

Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating - OSTI. (2022, November 22). Retrieved from [Link]

-

HPLC Methods for analysis of Piperazine - HELIX Chromatography. (n.d.). Retrieved from [Link]

-

Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. (n.d.). Retrieved from [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI. (2023, December 21). Retrieved from [Link]

-

Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR. (n.d.). Retrieved from [Link]

-

Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating - SSRN. (2022, October 25). Retrieved from [Link]

-

PIPERAZINE - Ataman Kimya. (n.d.). Retrieved from [Link]

-

Separation of Piperazine, 1-ethyl- on Newcrom R1 HPLC column | SIELC Technologies. (n.d.). Retrieved from [Link]

-

HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Retrieved from [Link]

-

HPLC Analysis of Piperazine on Primesep 100 - SIELC Technologies. (2012, July 10). Retrieved from [Link]

-

Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - MDPI. (n.d.). Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. US2919275A - Purification of piperazine - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Piperazine - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. US3481933A - Recovery and purification of piperazine - Google Patents [patents.google.com]

Technical Support Center: Scaling Up 1-Ethyl-4-(phenylsulfonyl)piperazine Synthesis

Ticket ID: SC-882-PHARMA Subject: Optimization and Troubleshooting for Scale-Up (>100g) of Sulfonamide Coupling Assigned Specialist: Senior Process Chemist Status: Open

Introduction

Welcome to the Scale-Up Support Center. You are likely accessing this guide because your bench-scale synthesis of 1-Ethyl-4-(phenylsulfonyl)piperazine (CAS: Generic Scaffold) is failing to translate efficiently to the kilogram or multigram scale.

While the sulfonylation of secondary amines is a textbook reaction, the specific scale-up of piperazine derivatives introduces unique challenges regarding exotherm management , hydrolytic stability of the sulfonyl chloride , and purification without chromatography .

This guide synthesizes industrial best practices to transition your workflow from "medicinal chemistry scale" (mg) to "process scale" (kg).

Module 1: Reaction Design & Thermal Management

The Core Protocol

For scale-up, we recommend moving away from anhydrous DCM/TEA (Dichloromethane/Triethylamine) systems often used in discovery. Instead, adopt a Biphasic Schotten-Baumann condition or a Toluene/Aqueous Base system. This offers superior heat capacity (safety) and simplified byproduct removal.